

what is Vortioxetine-D8 and its primary use in research

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Compound of Interest		
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Vortioxetine-D8: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Vortioxetine-D8**, a deuterated analog of the antidepressant Vortioxetine. This document details its primary application in research, presents key quantitative data, outlines experimental protocols, and visualizes relevant pathways and workflows to support its use in scientific studies.

Core Concepts: The Role of Vortioxetine-D8 in Research

Vortioxetine-D8 is a stable isotope-labeled version of Vortioxetine, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for bioanalytical studies.[1] Its primary use is in quantitative analysis, particularly in pharmacokinetic and metabolic research, where it enhances the accuracy and reliability of measurements made by mass spectrometry (MS) and liquid chromatography (LC).[2][3]

The key advantage of using a deuterated internal standard like **Vortioxetine-D8** is that it behaves almost identically to the unlabeled drug (analyte) during sample preparation, chromatography, and ionization in the mass spectrometer. However, due to its increased mass, it can be distinguished from the native Vortioxetine by the detector. This allows for precise



quantification of Vortioxetine in complex biological matrices such as plasma, serum, and urine, by correcting for variations in sample extraction and potential matrix effects.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **Vortioxetine-D8** and its unlabeled counterpart, Vortioxetine.

Table 1: Chemical and Physical Properties

Property	Vortioxetine	Vortioxetine-D8
IUPAC Name	1-(2-((2,4- dimethylphenyl)thio)phenyl)pip erazine	1-(2-((2,4-dimethylphenyl)thio)phenyl)pip erazine-2,2,3,3,5,5,6,6-d8
Molecular Formula	C18H22N2S	C18H14D8N2S
Molecular Weight	298.45 g/mol	306.5 g/mol
CAS Number	508233-74-7	2140316-62-5
Isotopic Purity	N/A	≥99% deuterated forms (d1-d8)

Table 2: Mass Spectrometry Parameters for Quantitative Analysis

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Vortioxetine	299.2	150.1
Vortioxetine-D8 (Internal Standard)	307.2	153.1

Experimental Protocols

The following is a representative experimental protocol for the quantification of Vortioxetine in human plasma using **Vortioxetine-D8** as an internal standard, based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.



Materials and Reagents

- Vortioxetine reference standard
- Vortioxetine-D8 (internal standard)
- Human plasma (with anticoagulant, e.g., K₂EDTA)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Water (LC-MS grade)

Preparation of Stock and Working Solutions

- Vortioxetine Stock Solution (1 mg/mL): Accurately weigh and dissolve Vortioxetine in methanol.
- Vortioxetine-D8 Stock Solution (1 mg/mL): Accurately weigh and dissolve Vortioxetine-D8 in methanol.
- Vortioxetine Working Solutions: Serially dilute the Vortioxetine stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples at various concentrations.
- Vortioxetine-D8 Working Solution (Internal Standard): Dilute the Vortioxetine-D8 stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample (calibration standard, QC, or unknown sample), add 20 μL of the Vortioxetine-D8 internal standard working solution.
- · Vortex mix for 30 seconds.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.

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- · Vortex mix for 2 minutes.
- Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

- Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
 - Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Flow Rate: 0.4 mL/min.
 - Gradient Elution: A suitable gradient to separate Vortioxetine from endogenous plasma components.
 - Injection Volume: 5 μL.
- Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer.
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM) Transitions:
 - Vortioxetine: 299.2 → 150.1
 - **Vortioxetine-D8**: 307.2 → 153.1



 Optimization: Optimize collision energy and other MS parameters for maximum signal intensity.

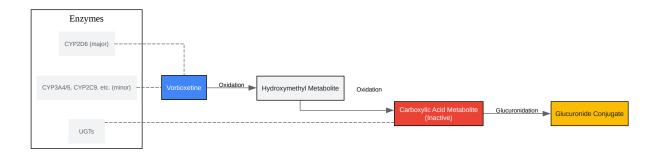
Data Analysis

- Integrate the peak areas for both Vortioxetine and Vortioxetine-D8.
- Calculate the peak area ratio of Vortioxetine to Vortioxetine-D8.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of Vortioxetine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Vortioxetine Metabolism Pathway

Vortioxetine is extensively metabolized in the liver, primarily through oxidation by cytochrome P450 (CYP) enzymes, followed by glucuronidation. The major metabolic pathway involves the oxidation of the methyl group on the dimethylphenyl ring to a carboxylic acid, forming a pharmacologically inactive metabolite. CYP2D6 is the primary enzyme responsible for this transformation, with minor contributions from other CYP isozymes.[4][5]





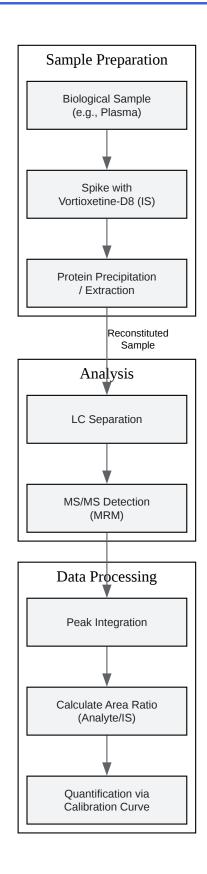
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Caption: Metabolic pathway of Vortioxetine.

Experimental Workflow for Bioanalytical Quantification

The following diagram illustrates a typical workflow for the quantification of Vortioxetine in a biological sample using **Vortioxetine-D8** as an internal standard.





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Caption: Bioanalytical workflow using an internal standard.



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